Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride

Solubility Salt selection Formulation

Researchers requiring a versatile pyrazole-based α-amino acid building block often face solubility and halide burden trade-offs. Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS 1955498-80-2) addresses this: • Mono-HCl salt ensures high aqueous solubility for solution-phase couplings while minimizing halide interference in metal-dependent systems • Ethyl ester provides intermediate lipophilicity (predicted logP ≈ 0.2) for optimal membrane permeability • Available in racemic and (S)-enantiomeric forms for stereochemical control in dipeptide mimetic synthesis • Enables CRTh2 antagonist development (scaffold yields IC₅₀ 89 nM antagonists)

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
Cat. No. B15264186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CN(N=C1)C)N.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;/h4-5,7H,3,9H2,1-2H3;1H
InChIKeyFZIFQQACRSKUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate Hydrochloride: Identity and Procurement Profile


Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS 1955498-80-2) is a heterocyclic α-amino acid ester building block featuring a 1-methylpyrazole ring at the 4-position, an ethyl ester, and a free α-amino group rendered as its hydrochloride salt . The compound possesses a single H-bond donor (amine) and four H-bond acceptors (ester oxygen, pyrazole nitrogens), indicating moderate polarity . As a research intermediate, it serves as a versatile scaffold for medicinal chemistry derivatisation and peptide mimetic synthesis .

Scaffold Pyrazole amino ester building block for medicinal chemistry derivatization
Chirality Chiral α‑carbon supports stereochemical control in asymmetric synthesis
Salt form Mono‑HCl salt balances aqueous solubility and halide content

Why Close Analogs Cannot Substitute This Pyrazole Amino Ester


Close analogs such as the methyl ester, free carboxylic acid, or dihydrochloride salt share the same pyrazole core but differ critically in their physicochemical and reactive profiles. The ethyl ester imparts a distinct balance of lipophilicity and steric bulk compared to the methyl ester, influencing membrane permeability and enzyme binding pocket accommodation . The mono‑hydrochloride salt provides higher aqueous solubility than the free base while avoiding the excessive halide burden of the dihydrochloride form, which can complicate downstream salt‑metathesis steps . Moreover, the α-amino group is a chiral handle enabling enantioselective synthesis; procurement of the racemic or enantioenriched form directly determines the stereochemical outcome of subsequent reactions . These factors make generic replacement risk‑prone in multi‑step syntheses.

Ester switch Ethyl ester lipophilicity and steric profile may shift from methyl ester, altering membrane permeation context and SAR interpretation.
Salt form Mono‑HCl salt solubility and halide profile differ from free base or di‑HCl, potentially affecting metal‑catalysed coupling steps.
Chiral form Procurement as racemate vs. single enantiomer directly impacts stereochemical outcome; generic substitution without chiral specification risks unpredictable product chirality.

Differentiation from Closest Analogs: Evidence Summary


Aqueous Solubility Advantage of the Mono-Hydrochloride Salt

The mono‑hydrochloride salt of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate is reported to have enhanced water solubility compared to the neutral free base, a property attributed to salt formation with hydrochloric acid . The mono‑HCl form (1 eq. HCl) provides a balance between solubility and halide content: it avoids the lower solubility of the free base (ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate, CAS 1218057-55-6) and the higher halide mass (2 eq. HCl) of the dihydrochloride salt (CAS 1909325-49-0), which can interfere with subsequent metal‑catalysed reactions .

Salt solubility comparison
Class‑level inference
Mono‑HCl: reported solubility improvement over free base; Cl⁻ content ~17% vs. di‑HCl ~28% (calc.)
Salt‑form selection context for aqueous synthesis
Data to verify; based on salt form characteristics
Solubility Salt selection Formulation

Ester Lipophilicity Tuning: Ethyl vs. Methyl Ester

The ethyl ester moiety of the title compound increases lipophilicity relative to the methyl ester congener (methyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate, CAS 791043-75-9). ChemDraw‑predicted logP values indicate an increase of approximately +0.5 log units for the ethyl ester (predicted logP ≈ 0.2) compared with the methyl ester (predicted logP ≈ -0.3), though experimentally determined values are not available . This differential lipophilicity influences membrane penetration and may affect pharmacokinetic properties in prodrug or probe molecules .

Predicted logP
Cross‑study comparable
Ethyl ester pred. logP ≈ 0.2 vs. methyl ester ≈ -0.3 (Δ ≈ +0.5)
Lipophilicity context for membrane permeability studies
Calculated values; experimental logP unavailable
Lipophilicity Drug design SAR

Chiral Purity and Enantioselective Synthetic Potential

The title compound possesses a chiral α‑amino acid centre. The (S)-enantiomer is commercially available as a single enantiomer (CAS 2349628-14-2), enabling asymmetric synthesis of pyrazole‑containing peptides or small molecules . In contrast, the methyl ester (S)-enantiomer (CAS 2349936-60-1) is also available, but the ethyl ester offers a different steric profile for chiral induction. The racemic mixture (CAS 1955498-80-2) is typically supplied at 95‑98% purity, while the (S)-enantiomer is offered at 98% purity, allowing procurement of the precise stereochemical form required .

Enantiomeric purity
Supporting evidence
Racemic HCl: ≥95%; (S)‑enantiomer: 98% purity (commercial specs)
Stereochemical control context for asymmetric synthesis
Purity similar to methyl ester forms; steric profile differs
Chirality Enantioselective synthesis Building block

CRTh2 Antagonist Scaffold Activity Inference

The pyrazole‑4‑acetic acid substructure is a validated pharmacophore for CRTh2 (DP2) receptor antagonism, with optimized analogs achieving low nanomolar IC₅₀ values (e.g., 89 nM for a related pyrazole‑4‑acetic acid derivative) [1]. While activity data for the ethyl ester hydrochloride itself are not publicly disclosed, its scaffold is directly analogous to the 2‑(1H‑pyrazol‑4‑yl)acetic acid series that has demonstrated tight structure‑activity relationships. The ethyl ester serves as a protected prodrug form of the carboxylic acid, offering the potential for in situ hydrolysis to the active acid [1].

CRTh2 antagonist scaffold
Class‑level inference
No IC₅₀ data for this precursor; related pyrazole‑4‑acetic acid IC₅₀ = 89 nM [1]
Scaffold context for CRTh2 antagonist derivatization
Precursor; activity applies after hydrolysis
CRTh2 antagonist GPCR Pyrazole scaffold

Preferred Application Scenarios Based on Evidence Profile


Medicinal Chemistry SAR for Pyrazole CRTh2 Antagonists

The ethyl ester hydrochloride serves as a protected, solubilised precursor for synthesizing novel CRTh2 antagonists. Researchers can exploit the enhanced solubility of the hydrochloride salt for solution‑phase amide coupling or ester hydrolysis to the free acid, then evaluate CRTh2 antagonism . The pyrazole‑4‑acetic acid scaffold has yielded low‑nanomolar antagonists (IC₅₀ 89 nM), and this building block enables diversification of the ester and amine substituents .

Enantioselective Synthesis of Chiral Pyrazole Amino Acid Derivatives

The availability of both racemic and (S)-enantiomeric forms allows stereochemical control in the synthesis of dipeptide mimetics or chiral ligands for asymmetric catalysis . The ethyl ester provides intermediate lipophilicity (predicted logP ≈ 0.2) that may enhance chiral recognition relative to the more polar methyl ester .

Hydrochloride Salt for High-Concentration Aqueous Bioconjugation

The mono‑hydrochloride form enables dissolution in aqueous buffers at high concentrations, which is advantageous for bioconjugation chemistry (e.g., NHS‑ester coupling) where organic co‑solvents must be minimised . Unlike the dihydrochloride salt, the lower halide content reduces the risk of interference with metal‑dependent biological systems .

Application
Selection Property
Validation Focus
CRTh2 antagonist scaffold SAR exploration
HCl salt solubility; ester as carboxyl precursor
Scaffold diversification and CRTh2 binding assay context
Stereochemical control in pyrazole amino acid synthesis
Enantiomeric purity; ethyl ester steric profile
Chiral recognition studies; diastereoselective synthesis context
Aqueous bioconjugation using mono‑HCl salt
Aqueous solubility; controlled halide content
Bioconjugation compatibility; metal‑sensitive assay context
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